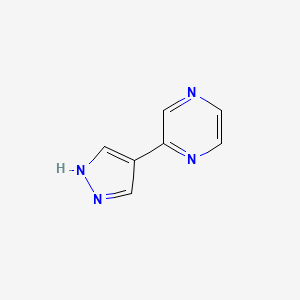

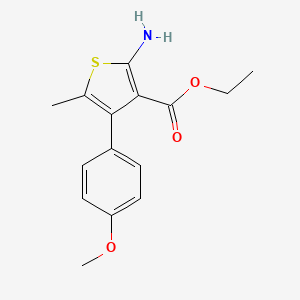

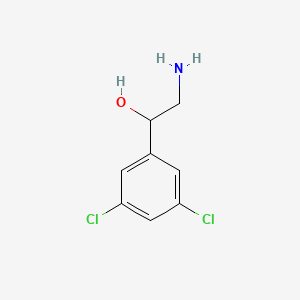

2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 3-aminothiophene-2-carboxylate was achieved through esterification and cyclocondensation from mercaptoacetic acid and 2-chloroacrylonitrile, with a high total yield of 81% . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods demonstrate the versatility of thiophene chemistry and the potential routes that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and stabilization of the molecular structure . These techniques are crucial for confirming the identity and purity of synthesized compounds, including the compound of interest.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, leading to a wide range of products. The reaction of acylaminocyanoesters with dithiadiphosphetane disulfide led to substituted aminothiazoles, with the structure confirmed by spectroscopic means and X-ray crystallography . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives resulted in the formation of various substituted thiazolopyridine carboxylates . These reactions highlight the reactivity of thiophene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These analyses are essential for understanding the behavior of the compounds under various conditions and for their practical applications.

科学研究应用

新型杂环分散染料

2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯衍生物已被用于合成用于染色聚酯纤维的新型杂环分散染料。这些染料提供了从黄色到棕紫色的各种色调,具有非常好的匀染性和牢度,但光稳定性较差。这一应用突出了该化合物在纺织品着色中的潜力,提供了其在典型药物用途之外的多功能性的见解 (O. Iyun 等人,2015)。

氨基噻吩的合成

对 2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯的研究延伸到氨基噻吩的合成领域,氨基噻吩是生产各种染料和药物的关键中间体。研究表明该化合物的反应性和在创建不同化学结构中的潜力,作为有机合成和药物发现中的基础元素 (S. A. Ryndina 等人,2002)。

荧光性质研究

已经研究了 2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯衍生物的荧光性质,表明在材料科学中具有潜在应用,特别是在创建荧光标记和传感器方面。这些研究有助于我们了解材料的光学性质,为生物成像和分子探针的创新应用铺平了道路 (郭普生,2009)。

抗菌和抗氧化研究

已经评估了源自 2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯的化合物的抗菌和抗氧化活性。这些研究突出了该化合物在医学和制药应用中的潜力,特别是在开发新的抗菌剂和抗氧化剂方面,提供了对其治疗潜力的见解 (K. Raghavendra 等人,2016)。

抗癌活性

2-氨基-4-(4-甲氧基苯基)-5-甲硫代吩-3-羧酸乙酯衍生物也已被合成并评估其抗癌活性。特定的衍生物已显示出对各种癌细胞系(包括乳腺腺癌和小细胞肺癌)有希望的活性。这些发现强调了该化合物在肿瘤学中的重要性,为进一步研究抗癌药物开发提供了基础 (R. Mohareb 等人,2016)。

安全和危害

属性

IUPAC Name |

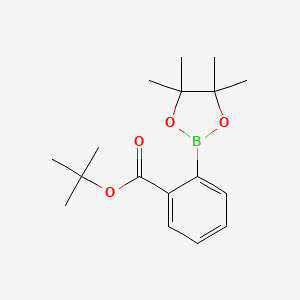

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-93-4 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)